
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol is a synthetic organic compound with a unique structure that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with a suitable sugar derivative, such as D-glucose.
Deoxygenation: The 2,3-dideoxy modification is achieved through a deoxygenation reaction, often using reagents like tributyltin hydride and a radical initiator.
Anhydro Formation: The anhydro bridge is introduced by treating the intermediate with a dehydrating agent, such as phosphorus oxychloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethynyl group to an ethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst under mild pressure.
Substitution: Nucleophiles such as sodium azide in an aprotic solvent like dimethylformamide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Conversion to (1S)-1,5-Anhydro-2,3-dideoxy-1-ethyl-D-erythro-hex-2-enitol.
Substitution: Introduction of azide or other nucleophiles at the anhydro bridge.
Aplicaciones Científicas De Investigación
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.
Mecanismo De Acción
The mechanism of action of (1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol involves its interaction with specific molecular targets. The ethynyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The anhydro bridge may also play a role in stabilizing the compound’s interaction with its targets.
Comparación Con Compuestos Similares
Similar Compounds
- (1S)-1,5-Anhydro-2,3-dideoxy-1-propynyl-D-erythro-hex-2-enitol
- (1S)-1,5-Anhydro-2,3-dideoxy-1-butynyl-D-erythro-hex-2-enitol
Uniqueness
(1S)-1,5-Anhydro-2,3-dideoxy-1-ethynyl-D-erythro-hex-2-enitol is unique due to its specific combination of anhydro and ethynyl functional groups, which confer distinct chemical reactivity and potential biological activity
Propiedades
Número CAS |
830318-44-0 |
|---|---|
Fórmula molecular |
C8H10O3 |
Peso molecular |
154.16 g/mol |
Nombre IUPAC |
(2R,3S,6S)-6-ethynyl-2-(hydroxymethyl)-3,6-dihydro-2H-pyran-3-ol |
InChI |
InChI=1S/C8H10O3/c1-2-6-3-4-7(10)8(5-9)11-6/h1,3-4,6-10H,5H2/t6-,7+,8-/m1/s1 |
Clave InChI |
PKIYENBTDMDQJK-GJMOJQLCSA-N |
SMILES isomérico |
C#C[C@@H]1C=C[C@@H]([C@H](O1)CO)O |
SMILES canónico |
C#CC1C=CC(C(O1)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




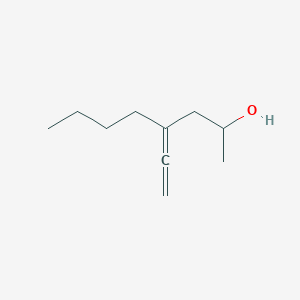
![Cyclohexanone, 4-[1-(4-hydroxyphenyl)propyl]-](/img/structure/B14221493.png)
![3-[(2-Methoxyethyl)amino]-1-(morpholin-4-yl)but-2-en-1-one](/img/structure/B14221494.png)
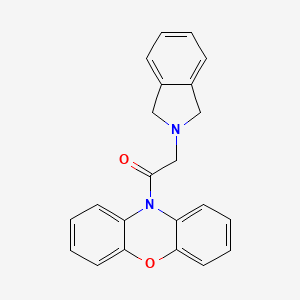
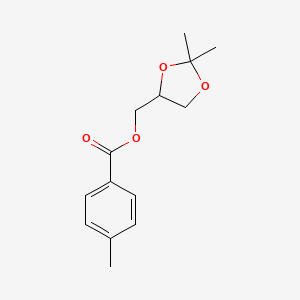
![3H-Cyclopenta[b]pyridin-2-amine, 4,4a,5,6,7,7a-hexahydro-4-methyl-, (4R,4aR,7aR)-](/img/structure/B14221515.png)
![6-{[(Naphthalen-2-yl)oxy]methyl}-2-sulfanylidene-2,3-dihydropyrimidin-4(1H)-one](/img/structure/B14221518.png)

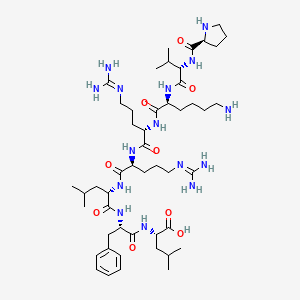
![2-Piperidinone, 4-[(4-methoxyphenyl)amino]-, (4S)-](/img/structure/B14221543.png)
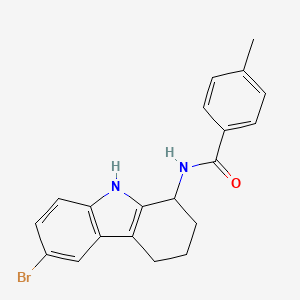
![1H-Indole, 3-[[4-(2,6-dichlorophenyl)-1-piperidinyl]methyl]-2-(2-thienyl)-](/img/structure/B14221572.png)
